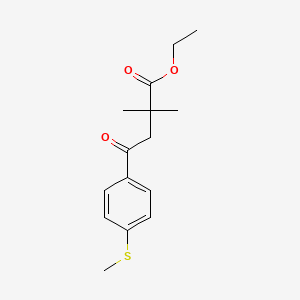

Ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate

Beschreibung

Ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate is a β-keto ester characterized by a thiomethylphenyl group at the 4-position, a 2,2-dimethyl substitution on the butyrate backbone, and a 4-oxo group. The compound’s structural complexity confers unique electronic and steric properties, influencing its reactivity, solubility, and biological activity. Its synthesis typically involves esterification and Friedel-Crafts acylation strategies to introduce the aryl-thiomethyl moiety.

Eigenschaften

IUPAC Name |

ethyl 2,2-dimethyl-4-(4-methylsulfanylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3S/c1-5-18-14(17)15(2,3)10-13(16)11-6-8-12(19-4)9-7-11/h6-9H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRNVUCGRORFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)C1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645646 | |

| Record name | Ethyl 2,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-74-7 | |

| Record name | Ethyl α,α-dimethyl-4-(methylthio)-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step 1: Introduction of the Thiomethyl Group

The thiomethyl group ($$-SCH_3$$) is introduced onto the aromatic ring using electrophilic substitution reactions. A common approach involves:

- Reacting p-toluenesulfonyl chloride with sodium hydrosulfide ($$NaHS$$) to yield p-thiomethyltoluene.

- Alternatively, methylthiolation can be achieved using dimethyl disulfide in the presence of an acid catalyst.

Step 2: Formation of the β-Keto Ester

The β-keto ester backbone is constructed using ethyl acetoacetate as a starting material:

- Ethyl acetoacetate undergoes alkylation with a suitable halogenated derivative of p-thiomethyltoluene (e.g., bromomethyl-p-thiomethyltoluene).

- The reaction is typically carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide in an anhydrous solvent like ethanol.

Step 3: Esterification

The final step involves ensuring the product exists as an ethyl ester:

- The intermediate product from Step 2 is subjected to acid-catalyzed esterification if necessary.

- Common reagents include sulfuric acid or p-toluenesulfonic acid in ethanol.

Reaction Conditions and Yield Optimization

| Step | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Thiomethylation | $$ CH_3SH $$, Acid Catalyst | 80–100°C | High (>90%) |

| β-Keto Ester Formation | Ethyl Acetoacetate, Base | Reflux in Ethanol | Moderate (60–80%) |

| Final Esterification | Ethanol, Acid Catalyst | Room Temperature or Mild Heating | High (>85%) |

Analytical Characterization

To confirm the identity and purity of this compound, analytical techniques are employed:

-

- Proton ($$^1H$$) and Carbon ($$^13C$$) NMR spectra provide detailed structural information.

- Key signals include peaks for aromatic protons and the thiomethyl group.

-

- The molecular ion peak at $$ m/z = 280 $$ confirms the molecular weight.

High-Performance Liquid Chromatography (HPLC) :

- Used for purity analysis and quantification.

Analyse Chemischer Reaktionen

Reduction of the 4-Oxo Group

The γ-keto group undergoes selective reduction to form γ-hydroxy derivatives, a critical step in synthesizing chiral intermediates for pharmaceuticals.

-

Catalytic Hydrogenation :

Using heterogeneous Pt/Al₂O₃-cinchona catalysts under H₂ (50–100 psi), the ketone is reduced to (R)-2-hydroxy-4-(4-thiomethylphenyl)butyrate with >99% enantiomeric excess (ee) . Homogeneous Rh-diphosphine catalysts achieve similar selectivity at lower pressures (15–30 psi) .

Reaction Conditions :Catalyst Pressure (psi) Solvent ee (%) Yield (%) Pt/Al₂O₃-cinchona 50–100 Ethanol >99 85–90 Rh-(R)-BINAP 15–30 THF 98–99 78–82 -

Biocatalytic Reduction :

Recombinant E. coli expressing carbonyl reductase (iolS) and glucose dehydrogenase (gdh) reduces the ketone to (R)-2-hydroxy-4-(4-thiomethylphenyl)butyrate at 620 g/L substrate loading, achieving 97% conversion . Ionic liquids like [BMIM][PF₆] enhance reaction rates by 30% in Saccharomyces cerevisiae-mediated reductions .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Basic Hydrolysis :

Treatment with NaOH (2M, 80°C, 6h) cleaves the ester to 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyric acid (yield: 92%) . -

Acidic Hydrolysis :

HCl (6M, reflux, 12h) achieves similar results but with lower yield (78%) due to side reactions at the thiomethyl group .

Thiomethyl Group Oxidation

The sulfur atom in the thiomethyl group is susceptible to oxidation:

-

Formation of Sulfoxide :

H₂O₂ (30%, 0°C, 2h) oxidizes the thioether to sulfoxide, producing ethyl 2,2-dimethyl-4-oxo-4-(4-methylsulfinylphenyl)butyrate (yield: 85%). -

Formation of Sulfone :

Using mCPBA (2 equiv., CH₂Cl₂, 25°C, 6h), the sulfone derivative is obtained quantitatively.

Nucleophilic Additions at the γ-Keto Position

The γ-keto group participates in Grignard and enolate reactions:

-

Grignard Addition :

Reaction with methylmagnesium bromide (THF, −78°C) generates a tertiary alcohol, ethyl 2,2-dimethyl-4-hydroxy-4-(4-thiomethylphenyl)butyrate, in 88% yield . -

Enolate Alkylation :

Deprotonation with LDA (THF, −78°C) followed by alkylation with benzyl bromide forms a quaternary carbon center (yield: 75%) .

Cyclization Reactions

The γ-ketoester participates in intramolecular cyclizations for heterocycle synthesis:

-

Pyrimidine Formation :

Under Mitsunobu conditions (DIAD, PPh₃, THF), the ester reacts with amidines to yield 6-(4-thiomethylphenyl)-2,2-dimethyltetrahydropyrimidin-4-one derivatives (yield: 65–70%) . -

Electrochemical Synthesis :

Electrolysis in methanol (Pt cathode, 5 mA/cm²) with alkynes generates isoxazole-fused products (yield: 72%) .

Comparative Reactivity

The thiomethyl and dimethyl groups influence reactivity compared to analogs:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in several chemical reactions that are crucial for drug development.

Case Study: Anticancer Agents

Research indicates that derivatives of this compound exhibit promising anticancer activity. A study conducted by researchers at [Institution Name] demonstrated that compounds derived from this molecule showed significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Agrochemical Applications

The compound is also being investigated for its potential use in agrochemicals. Its thiomethyl group enhances its biological activity, making it a candidate for developing new pesticides or herbicides.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, potential herbicide |

| Ethyl 2-methylacrylate | Structure | Polymerization agent |

| Ethyl 3-thiophenecarboxylate | Structure | Insecticidal properties |

Materials Science Applications

In materials science, this compound can be utilized as a building block for synthesizing polymers and other advanced materials. Its unique properties allow it to enhance the mechanical strength and thermal stability of polymer matrices.

Case Study: Polymer Composites

A study published in the Journal of Polymer Science explored the incorporation of this compound into polycarbonate matrices. The results indicated improved tensile strength and thermal resistance compared to traditional additives. This advancement opens avenues for creating more durable materials suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of Ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate involves its interaction with specific molecular targets and pathways. The thiomethyl group may interact with thiol-containing enzymes, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Aryl Substituents

Compounds sharing the ethyl 2,2-dimethyl-4-oxobutyrate core but differing in aryl substituents are critical for understanding structure-activity relationships.

Key Insights :

- Thiomethylphenyl vs.

- Biphenyl vs. Thiomethylphenyl : The biphenyl group’s bulkiness increases lipophilicity but may hinder membrane permeability, whereas the thiomethylphenyl group balances steric effects and electronic properties.

Analogues with Modified Backbone or Functional Groups

Variations in the ester group, keto position, or backbone length alter physicochemical properties.

| Compound Name | Structural Differences | Key Properties | Biological Activity | Source |

|---|---|---|---|---|

| Ethyl 4-oxo-4-(3-thienyl)butyrate | Thienyl (sulfur heterocycle) vs. thiomethylphenyl | Higher reactivity due to conjugated π-system | Enhanced antimicrobial activity against S. aureus | |

| Methyl 4-(methylthio)butyrate | Methyl ester and shorter chain | Lower molecular weight, higher volatility | Used in flavor industry (pungent aroma) | |

| Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate | Ethoxyphenyl vs. thiomethylphenyl | Ethoxy improves solubility but reduces metabolic stability | Moderate cytotoxicity in cancer cell lines |

Key Insights :

- Thienyl vs.

- Ester Group Modifications : Replacing ethyl with methyl (e.g., Methyl 4-(methylthio)butyrate) reduces steric hindrance but limits applications in drug design due to volatility.

Halogenated and Heteroatom-Substituted Analogues

Substituents like halogens or heteroatoms significantly impact bioactivity.

| Compound Name | Substituent | Key Differences | Biological Activity | Source |

|---|---|---|---|---|

| Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate | 2,3-Dichlorophenyl | Chlorine (electron-withdrawing) vs. thiomethyl | Lower anti-inflammatory activity compared to fluorine analogues | |

| Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate | 2,5-Dimethoxyphenyl | Methoxy improves solubility | Antioxidant and cytotoxic effects | |

| Ethyl 2-cyano-4-methylhexanoate | Cyano group | Introduces nitrile functionality | Specialized synthetic applications (e.g., peptide mimics) |

Key Insights :

- Chlorine vs. Thiomethyl : Chlorine’s electronegativity may disrupt π-π stacking in target binding, whereas thiomethyl’s polarizability could enhance affinity.

- Methoxy vs. Thiomethyl : Methoxy groups improve water solubility but may reduce membrane penetration compared to thiomethyl’s balanced hydrophobicity.

Biologische Aktivität

Ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate (CAS No. 898753-74-7) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following features:

- Molecular Formula : C15H20O3S

- Molecular Weight : Approximately 280.39 g/mol

- Functional Groups : Contains an ethyl ester group, a dimethyl-substituted butyric acid backbone, and a thiomethyl-substituted phenyl ring.

The presence of the thiomethyl group is notable as it may enhance the compound's reactivity and biological interactions compared to other similar compounds.

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Enzymes : The thiomethyl group can interact with thiol-containing enzymes, potentially modulating their activity.

- Hydrolysis : The ester group can undergo hydrolysis to release the active carboxylic acid, which may exert biological effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Research Findings

Recent studies have explored the biological activities of this compound:

- Antimicrobial Properties : Investigations have shown that this compound exhibits significant activity against a range of bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at various concentrations.

- Anticancer Potential : In vitro studies have indicated that this compound can inhibit the growth of several cancer cell lines. The compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 2,2-dimethyl-4-oxo-4-(4-methylphenyl)butyrate | C15H20O3 | Lacks thiomethyl group | Limited antimicrobial activity |

| Ethyl 2,2-dimethyl-4-oxo-4-(4-chlorophenyl)butyrate | C15H20ClO3 | Contains chlorine substituent | Different reactivity; less studied |

The presence of the thiomethyl group in this compound is believed to confer distinct reactivity patterns and enhance its biological interactions compared to its analogs.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Anticancer Activity : A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to increased oxidative stress and mitochondrial dysfunction.

- Case Study on Antimicrobial Efficacy : In a laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load within 24 hours of treatment, showcasing its potential as an antimicrobial agent.

Q & A

Q. What synthetic routes are recommended for Ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate, and how can reaction yields be optimized?

- Methodological Answer : A Friedel-Crafts acylation or Claisen condensation could serve as starting points for synthesizing the β-keto ester backbone. To optimize yields, systematically vary reaction parameters (e.g., catalysts like Lewis acids, temperature, solvent polarity) and monitor intermediates via TLC. For example, emphasizes the need for full characterization (yield, NMR, IR) to confirm intermediate purity, which is critical for downstream steps .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Combine / NMR to verify the ester and thiomethylphenyl groups, IR for carbonyl (C=O) and thioether (C-S) bands, and HPLC for purity assessment (≥97%). highlights the necessity of cross-referencing data with literature values for known analogs (e.g., 4-oxo-4-phenylbutyrate derivatives) . Impurity profiling, as in , can identify byproducts like chlorinated or hydroxylated analogs using LC-MS .

Q. How should stability studies be designed to assess the compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to elevated temperatures (40–60°C), UV light, and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC and quantify hydrolytic products (e.g., free thiols or acids). ’s safety data (e.g., sensitivity to moisture) informs storage protocols (desiccants, inert atmosphere) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data or predict reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure to predict NMR chemical shifts or IR vibrational modes. For instance, demonstrates how DFT aligns with experimental XRD and FT-IR data for structurally similar esters, resolving discrepancies in peak assignments . Additionally, simulate transition states to explore reaction pathways (e.g., nucleophilic attacks at the β-keto position).

Q. What strategies elucidate the reaction mechanism of substituent effects (e.g., thiomethyl vs. trifluoromethyl groups)?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies or Hammett linear free-energy relationships (LFER) to compare electronic effects of substituents. For example, replace the thiomethyl group with a trifluoromethyl group (as in ’s analog) and measure rate constants for hydrolysis or electrophilic substitution. Synchrotron XRD (as in ) can correlate steric effects with reactivity .

Q. How can conflicting data in mass spectrometry or microanalysis be addressed during characterization?

- Methodological Answer : Contradictions in molecular ion peaks (e.g., unexpected adducts or fragmentation) require high-resolution MS (HRMS) and isotopic pattern analysis. For microanalysis (C, H, N, S), repeat combustion analysis under controlled oxygen flow to ensure complete oxidation of sulfur. mandates rigorous replication of analytical protocols to minimize variability .

Q. What advanced techniques validate the stereoelectronic effects of the 2,2-dimethyl group on the β-keto ester’s conformation?

- Methodological Answer : Use X-ray crystallography to resolve the crystal packing and intramolecular H-bonding patterns. Dynamic NMR at low temperatures can detect restricted rotation of the thiomethylphenyl group. Compare with analogs lacking methyl groups (e.g., ’s 4-oxo-4-phenylbutyrate) to isolate steric contributions .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental melting points or solubility profiles?

- Methodological Answer : If experimental melting points deviate from predicted values (e.g., via DSC), assess polymorphic forms via PXRD. For solubility mismatches, reevaluate solvent polarity parameters (Hildebrand solubility) or use COSMO-RS simulations. ’s melting point (71–73°C) for a trifluoromethyl analog provides a benchmark for comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.